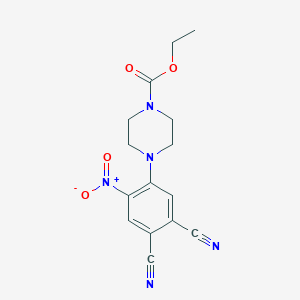![molecular formula C15H15ClN2O3S B4226183 N-(3-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4226183.png)
N-(3-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide, also known as NSC 719235, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(3-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide 719235 exerts its effects through multiple mechanisms, including inhibition of protein kinases, modulation of transcription factors, and regulation of cell cycle progression. N-(3-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide 719235 has been shown to inhibit the activity of several protein kinases, including AKT, JNK, and ERK, which are involved in cell proliferation and survival. N-(3-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide 719235 also modulates the activity of transcription factors such as NF-κB and AP-1, which regulate the expression of genes involved in inflammation and cell growth. Additionally, N-(3-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide 719235 has been shown to regulate the cell cycle by inducing cell cycle arrest and inhibiting DNA synthesis.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide 719235 has been shown to have several biochemical and physiological effects in various cell types and animal models. In cancer cells, N-(3-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide 719235 has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cell survival and angiogenesis. In immune cells, N-(3-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide 719235 has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In animal models of neurological disorders, N-(3-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide 719235 has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide 719235 has several advantages for lab experiments, including its relatively low cost, high solubility, and broad range of potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and lack of specificity for certain targets.
Orientations Futures
There are several potential future directions for N-(3-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide 719235 research, including the development of more specific and potent analogs, the investigation of its effects on other diseases such as diabetes and cardiovascular disease, and the exploration of its potential as a combination therapy with other drugs. Additionally, further research is needed to elucidate the precise mechanisms of action of N-(3-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide 719235 and to determine its safety and efficacy in human clinical trials.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide 719235 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide 719235 has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has demonstrated that N-(3-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide 719235 can reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological research, N-(3-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide 719235 has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-13(16)4-3-5-14(10)17-15(19)11-6-8-12(9-7-11)18-22(2,20)21/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVRNTNLDFDNGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 6-[(benzylthio)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4226109.png)
![5-chloro-2-(methylthio)-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-pyrimidinecarboxamide](/img/structure/B4226115.png)

![ethyl 4-(4-chlorophenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4226129.png)
![4-[3-(benzyloxy)phenyl]-3-(2-hydroxy-4,5-dimethylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4226149.png)
![3,4-dichloro-N-{2-[4-methyl-5-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4226152.png)
![N-(2-bromophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4226155.png)
![8-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4226156.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-methyl-5-nitrophenyl)propanamide](/img/structure/B4226162.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzoate](/img/structure/B4226170.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4226176.png)
![6-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4226195.png)
![methyl 2-chloro-5-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4226197.png)
amino]benzamide](/img/structure/B4226202.png)